molecular formula C14H14N4O B2934283 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one CAS No. 885189-64-0

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-cyclopropyl-1H-pyrrol-3(2H)-one

Cat. No.: B2934283
CAS No.: 885189-64-0
M. Wt: 254.293
InChI Key: QFBCBOOMYFWSBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzimidazole is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids . o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .


Molecular Structure Analysis

The structure of benzimidazole compounds can be established on the basis of spectral and microanalytical data . The IR spectrum usually contains the strong absorption band of amide C=O . The 1H NMR spectrum of these compounds often contains a singlet CH2 signal .


Chemical Reactions Analysis

The reaction of benzimidazole synthesis probably proceeds via the mechanism of cyclocondensation using polyphosphoric acid as a cyclodehydrating agent .

Scientific Research Applications

1. Antimicrobial and Antiulcer Applications

  • A study by Prasoona et al. (2020) discusses the synthesis of novel benzo[4,5]imidazo[1,2-a]pyrimido-[4,5-d]pyrimidine derivatives which exhibit potent antimicrobial activity. These derivatives were synthesized by reacting 2-amino-4-aryl-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles with formaldehyde/urea, showing their potential in antimicrobial applications (Prasoona, Kishore, & Brahmeshwari, 2020).
  • Another research by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. These compounds displayed significant cytoprotective properties in ethanol and HCl models, suggesting their potential use in antiulcer therapy (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

2. Antineoplastic Activities

  • Research on the structure-activity relationship for antineoplastic imidazoacridinones was conducted by Cholody et al. (1996), where they synthesized new 5-amino-substituted derivatives of 5-amino-6H-imidazo[4,5,1-de]-acridin-6-one. These compounds demonstrated potent in vivo activity against murine P388 leukemia, indicating their potential as antineoplastic agents (Cholody, Horowska, Paradziej-Lukowicz, Martelli, & Konopa, 1996).

3. DNA Binding and Gene Expression Modulation

  • Meier et al. (2012) explored modifications of the hairpin γ-aminobutyric acid turn unit in Pyrrole–imidazole (Py–Im) hairpin polyamides to enhance cellular uptake and biological activity. These compounds are capable of disrupting protein–DNA interactions and modulating gene expression in living cells, providing insights into their application in molecular biology (Meier, Montgomery, & Dervan, 2012).

4. Synthesis of Heterocyclic Compounds

  • Studies by Kolar and Tiŝler (1995) and Patel and Patel (2015) delve into the synthesis of imidazo[1,2-a]imidazoles and pyrrolo[1,2-a]imidazoles, and 5-aryl-4-(1H-benzo[d]imidazol-2-yl) derivatives, respectively. These compounds represent a class of heterocyclic compounds with potential in various chemical and pharmaceutical applications (Kolar & Tiŝler, 1995), (Patel & Patel, 2015).

5. Antiviral Agents

  • Hamdouchi et al. (1999) designed and prepared a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines for testing as antirhinovirus agents. These compounds, related to Enviroxime and its analogous benzimidazoles, exhibited high affinity for the GABAA/benzodiazepine receptor, indicating their potential as antiviral agents (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Mechanism of Action

The benzimidazole nucleus is known to interact with proteins and enzymes, which is why it has been extensively utilized as a drug scaffold in medicinal chemistry . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented in the literature .

Future Directions

Benzimidazole derivatives continue to be an area of interest in drug discovery due to their wide-ranging biological activity . Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential applications in medicinal chemistry .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-cyclopropyl-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-13-12(11(19)7-18(13)8-5-6-8)14-16-9-3-1-2-4-10(9)17-14/h1-4,8,15,19H,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAKOXHWYAUPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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